7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for the synthesis, such as temperature, pressure, and catalysts.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule, its geometry, and the type of bonds present (covalent, ionic, etc.). Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, its reactivity, and the products it forms under different conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Reactivity
A study by Gabbutt et al. (1994) details the synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones, including 1-bromo-3,4-dihydronaphthalene, through reactions with PBr3. This process highlights a method for creating a range of novel substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).
NMR Spectroscopy Analysis
Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, including 3,4-dihydro-5-isopropyl-6,7-dimethoxy-3-methyl-1(2H)-naphthalenone. This research provides insights into the structural analysis of such compounds using advanced NMR techniques (Alam et al., 1995).
Structural Studies and Reactions
Müller and Nguyen-Thi (1984) explored the structure and reactivity of 1,1-Difluorocyclopropa[a]naphthalene, derived from 4-bromo-1,2-dihydronaphthalene. Their work, involving NMR spectroscopy, contributes to understanding the stability and reaction pathways of such compounds (Müller & Nguyen-Thi, 1984).
Electrocyclic Ring Closure
Gilchrist and Healy (1993) investigated the conversion of 1-bromo-3,4-dihydronaphthalene-2-carboxaldehyde into N,N-dimethylhydrazones of 1-aryl- and 1-vinyl-3,4-dihydronaphthalene-2-carboxaldehydes. This study provides a method for the synthesis of these compounds, which could have various applications in chemical synthesis (Gilchrist & Healy, 1993).
Antimicrobial Metabolites Study
Sun et al. (2011) isolated new metabolites from the aquatic fungus Delitschia corticola, including a compound structurally similar to 3,4-dihydronaphthalen-1(2H)-one. This research contributes to the field of natural product chemistry and antimicrobial studies (Sun et al., 2011).
Oxidation Reactions
Malkova et al. (2014) conducted a study on the oxidation reactions of azines, involving the synthesis of 3-methyl-3,3′,4,4′,5,6-hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one from 3,4-dihydronaphthalen-1(2H)-one. This research adds to the knowledge of oxidation chemistry in organic compounds (Malkova et al., 2014).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, its toxicity, and necessary safety precautions.
Future Directions
This would involve hypothesizing potential applications of the compound based on its properties and behavior, and suggesting areas for future research.
Please consult with a chemistry professional or academic database for more specific information on “7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one”.
properties
IUPAC Name |
7-bromo-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPZWJLBZDWBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1=O)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237092 | |
Record name | 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
32281-99-5 | |
Record name | 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32281-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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